6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a complex organic compound characterized by its unique structure, which includes a pyridazin-3-amine core and a piperazin-1-yl substituent. The compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified as a piperazine derivative and is often explored for its pharmacological properties.
This compound can be sourced from various chemical suppliers and research laboratories specializing in organic synthesis. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their ring structures. The presence of piperazine and pyridazine moieties indicates its potential utility in pharmaceutical applications, particularly in developing central nervous system agents or other therapeutic agents.
The synthesis of 6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involves several synthetic steps, starting from readily available precursors.
The reactions often require careful control of temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are typically employed to characterize the synthesized compound.
The molecular formula for 6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is .
Property | Value |
---|---|
Molecular Weight | 336.43 g/mol |
IUPAC Name | 6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine |
InChI Key | XXXXXX |
Canonical SMILES | CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F |
The structure features a pyridazine ring fused with a piperazine moiety, along with a dimethylamino group that enhances its solubility and biological activity.
The compound can participate in various chemical reactions:
These reactions are typically performed under controlled conditions to avoid side reactions and ensure high selectivity towards desired products.
The mechanism by which 6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine exerts its effects is likely related to its interaction with specific biological targets such as receptors or enzymes in the central nervous system.
Research indicates that compounds with similar structures may act as selective modulators of neurotransmitter systems, potentially influencing serotonin or dopamine pathways, which are crucial for mood regulation and cognitive functions.
Details regarding specific receptor interactions or pathways would require further investigation through pharmacological studies.
The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic aromatic groups and polar amine functionalities.
Key chemical properties include:
6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine has potential applications in:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7